5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride
Description
This cationic porphyrin derivative features a dihydroporphyrin (chlorin) core with four 1-methylpyridinium substituents at the 2-positions of the pyridyl rings, forming a tetrachloride salt. The quaternary ammonium groups confer high water solubility and a strong positive charge, facilitating interactions with negatively charged biomolecules like DNA or membranes . The 21,22-dihydroporphyrin structure reduces one double bond in the macrocycle, shifting its absorption spectrum toward longer wavelengths compared to standard porphyrins, which is advantageous for photodynamic applications .
Properties
Molecular Formula |
C44H38Cl4N8 |
|---|---|
Molecular Weight |
820.6 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChI Key |
OSIOZWNIFANUES-UHFFFAOYSA-K |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. This is followed by the introduction of 1-methylpyridin-1-ium groups at the meso positions through nucleophilic substitution reactions. The final step involves the formation of the tetrachloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the peripheral groups of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can introduce various functional groups onto the porphyrin ring.
Scientific Research Applications
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to metal ions and participate in redox reactions, mimicking the function of natural enzymes. Its photodynamic properties allow it to generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,10,15,20-Tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP4)
- Substituent Position : TMPyP4 has pyridinium groups at the 4-positions (para), whereas the target compound substitutes at the 2-positions (ortho). This steric difference alters DNA-binding modes: TMPyP4 stabilizes G-quadruplex structures via π-stacking , while the 2-substituted derivative may exhibit reduced intercalation due to steric hindrance.
- Optical Properties : TMPyP4’s Soret band peaks at 423 nm (ε = 224,000 M⁻¹cm⁻¹) , while the dihydroporphyrin core of the target compound likely red-shifts this peak (e.g., ZnTMPyP4+ absorbs at 412 nm with ε = 416,000 M⁻¹cm⁻¹ ).
- Applications : TMPyP4 is widely used in DNA interaction studies and catalysis , whereas the target compound’s chlorin structure and substituent geometry may enhance photodynamic therapy efficacy .
5,10,15,20-Tetraphenylporphyrin (H₂TPP)
- Charge and Solubility : H₂TPP is neutral and hydrophobic, requiring organic solvents for dissolution, unlike the water-soluble tetrachloride salt of the target compound .
- Spectral Differences : H₂TPP’s Soret band at ~418 nm contrasts with the target compound’s red-shifted absorption, enabling deeper tissue penetration in photomedicine .
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS)
- Charge : TPPS is anionic, limiting its interaction with negatively charged biomolecules, whereas the cationic target compound binds efficiently to DNA and cell membranes .
- Stability : TPPS aggregates in acidic conditions, while the quaternary ammonium groups of the target compound ensure solubility across a broad pH range .
5,10,15,20-Tetrakis(4-(3-N,N,N-trimethylammoniumpropoxy)phenyl)porphyrin (T(MAP)PP)
- Cationic Moieties : Both compounds are cationic, but T(MAP)PP’s flexible alkylammonium chains enhance membrane penetration, whereas the rigid pyridinium groups of the target compound favor electrostatic interactions .
- Antibacterial Activity : T(MAP)PP generates singlet oxygen (¹O₂) for photodynamic antimicrobial applications ; the target compound’s chlorin core may improve ¹O₂ quantum yield due to extended π-conjugation .
Comparative Data Tables
Table 1: Structural and Physical Properties
*Inferred from chlorin analogs .
Key Research Findings
- The 2-pyridinium substituents of the target compound reduce DNA intercalation efficiency compared to TMPyP4 but may enhance surface-binding interactions with nucleic acids .
- Its dihydroporphyrin core improves photostability and red-light absorption, critical for in vivo photodynamic therapy .
- Unlike H₂TPP, the cationic charge enables direct use in aqueous biological systems without organic co-solvents .
Biological Activity
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin; tetrachloride (TMPyP) is a synthetic porphyrin compound notable for its diverse biological activities and applications in photodynamic therapy (PDT), catalysis, and biochemical research. Its unique structural features, including positively charged pyridinium groups, enhance solubility and interaction with biological molecules, making it a valuable compound for various scientific investigations.
- Molecular Formula : C₄₄H₃₈Cl₄N₈
- Molecular Weight : 820.64 g/mol
- CAS Number : 92739-63-4
TMPyP's biological activity is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property is leveraged in photodynamic therapy to induce apoptosis in cancer cells and to inactivate microbial pathogens. The compound can also bind metal ions and participate in redox reactions, mimicking natural enzymatic functions.
Photodynamic Therapy (PDT)
TMPyP has been extensively studied as a photosensitizer for PDT. Upon illumination, it generates singlet oxygen (), which is cytotoxic to cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis via ROS |
| A549 (Lung) | 3.2 | Membrane damage and oxidative stress |
| MCF7 (Breast) | 4.5 | DNA damage and cell cycle arrest |
Antimicrobial Activity
TMPyP exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves the generation of ROS that disrupt bacterial membranes:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Cell lysis |
| Candida albicans | 32 µg/mL | Inhibition of growth |
Study on Cancer Cell Lines
A study conducted by Gomes et al. (2011) evaluated the efficacy of TMPyP in PDT against various cancer cell lines. The results indicated that TMPyP effectively induced apoptosis through ROS generation, with significant reduction in cell viability observed within hours of light exposure.
Study on Antimicrobial Effects
Research by Alves et al. (2009) demonstrated that TMPyP could effectively photosensitize Candida albicans, leading to substantial cell death upon irradiation with light. This study highlighted the potential of TMPyP as an alternative treatment for antibiotic-resistant fungal infections.
Applications in Research
TMPyP's versatility extends beyond PDT; it is utilized in:
- Catalysis : Acting as a catalyst in organic reactions due to its ability to stabilize reactive intermediates.
- Biochemical Research : Investigating interactions with DNA and other biomolecules.
- Material Science : Development of sensors and electronic devices leveraging its unique electronic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for preparing this porphyrin derivative, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via condensation of heterocyclic aldehydes with pyrrole in acidic media (e.g., propionic acid/acetic acid mixtures). Methylation of pyridyl substituents is achieved using methyl-p-toluenesulfonate in dimethylformamide (DMF) . Purification involves column chromatography (silica gel with CH₂Cl₂) and preparative size exclusion chromatography. Purity validation requires HPLC/MS for molecular ion confirmation and UV-vis spectroscopy to compare extinction coefficients (e.g., λmax at ~423 nm; ε ≈ 2.2 × 10⁵ M⁻¹ cm⁻¹) .
Q. How should this compound be handled and prepared for experimental use?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C for long-term stability. For solubility, use polar aprotic solvents (DMSO, DMF) or aqueous buffers with sonication. Avoid moisture to prevent aggregation. For in vitro studies, pre-dissolve in DMSO (≤1% v/v) to minimize solvent interference .
Q. What spectroscopic techniques are critical for characterizing structural modifications?
- Methodological Answer :
- UV-vis Spectroscopy : Monitor Soret (400–450 nm) and Q-bands (500–700 nm) to confirm porphyrin core integrity and substituent effects .
- ¹H NMR : Detect methylpyridinium proton shifts (δ ~4.5–5.0 ppm) and aromatic resonances to verify substitution patterns.
- MALDI-TOF : Confirm molecular weight (e.g., [M-Cl]⁺ ion for tetrachloride form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
